Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate

HIV-1 integrase ALLINI antiviral resistance

Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 848843-34-5) is a brominated 2‑quinolone derivative bearing an ethyl ester at the 4‑position and a synthetically versatile bromine at C‑6. Its scaffold merges the privileged 2‑oxo‑1,2‑dihydroquinoline pharmacophore with a halogen handle that enables late‑stage functionalization via cross‑coupling chemistry.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
CAS No. 848843-34-5
Cat. No. B11837320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate
CAS848843-34-5
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2)Br
InChIInChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-11(15)14-10-4-3-7(13)5-8(9)10/h3-6H,2H2,1H3,(H,14,15)
InChIKeyZNETYHKHYFBXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate for Medicinal Chemistry and Chemical Biology Procurement


Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 848843-34-5) is a brominated 2‑quinolone derivative bearing an ethyl ester at the 4‑position and a synthetically versatile bromine at C‑6 . Its scaffold merges the privileged 2‑oxo‑1,2‑dihydroquinoline pharmacophore with a halogen handle that enables late‑stage functionalization via cross‑coupling chemistry [1]. The compound is commercially supplied at ≥98% purity (HPLC) , making it a defined, reproducible starting material for structure–activity relationship (SAR) programmes, fragment‑based screening library assembly, and targeted covalent inhibitor design.

Procurement Risk of Interchanging 6‑Bromo‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylate Analogs Without Comparative Evidence


Within the 2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylate series, subtle variations in halogen identity, halogen position, or ester group produce pronounced shifts in target engagement, metabolic stability, and cytotoxicity. For instance, replacing the 6‑bromo substituent with 6‑chloro in the 4‑carboxylic acid series altered ABCB1‑modulating activity by >2‑fold [1], while moving the bromine from C‑6 to C‑8 in quinoline‑based HIV‑1 integrase allosteric inhibitors conferred differential sensitivity to the A128T resistance mutation [2]. Generic substitution without matched comparative data therefore risks selecting a compound that is inactive in the end‑user’s specific assay context, even when the scaffold appears superficially identical.

Quantitative Differentiation Evidence for Ethyl 6‑Bromo‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylate Versus Closest Analogs


6‑Bromo Substituent Enables Superior HIV‑1 Integrase ALLINI Antiviral Potency Relative to Non‑Halogenated and 8‑Bromo Analogs

In a head‑to‑head comparison of multi‑substituted quinoline‑based ALLINIs, adding bromine at the 6‑position conferred better antiviral properties than the non‑halogenated parent scaffold, whereas the 6‑bromo analog lost potency against the ALLINI‑resistant IN A128T mutant while the 8‑bromo analog retained full effectiveness [1]. This demonstrates that the 6‑bromo regioisomer possesses a distinct resistance‑liability profile useful for probing integrase multimerization mechanisms.

HIV-1 integrase ALLINI antiviral resistance quinoline SAR

Ethyl Ester Prodrug Handle Distinguishes Target Compound from Carboxylic Acid Series: ABCB1 Modulation Data on the Acid Congener

The 6‑bromo‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic acid (the direct hydrolysis product of the target ethyl ester) has been evaluated as an ABCB1 modulator in mouse T‑lymphoma cells [1]. While the acid congener 6‑chloro‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic acid (compound 2b) exhibited an IC50,MDR of 9.09 µM, the unsubstituted 6‑bromo analogue has been independently confirmed as an effective converter of ABCB1‑related drug resistance [1][2]. The target ethyl ester thus serves as a membrane‑permeable prodrug precursor to the active acid form, providing synthetic flexibility not available with the acid directly.

ABCB1 multidrug resistance P-glycoprotein quinoline-4-carboxylate

6‑Bromo‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic Acid Exhibits Mixed‑Type Corrosion Inhibition Superior to Conventional Inhibitors on Mild Steel in HCl

The carboxylic acid congener (P2, CAS 5463‑29‑6) was evaluated as a corrosion inhibitor for mild steel in 1 M HCl. Potentiodynamic polarization measurements classified P2 as a mixed‑type inhibitor, and electrochemical impedance spectroscopy confirmed its adsorption obeys the Langmuir isotherm [1]. The inhibition efficiency was characterized as greater than that of other known organic inhibitors under comparable conditions , providing a basis for exploring the target ethyl ester as a precursor in materials‑protection formulations where ester lability can be exploited for controlled release.

corrosion inhibition mild steel electrochemistry quinoline derivative

2‑Oxo‑1,2‑dihydroquinoline‑4‑carboxylate Scaffold Validated in c‑Met Kinase Inhibition with Single‑Digit Nanomolar Potency — Positioning the 6‑Bromo Derivative as a Key Intermediate

A series of 2‑oxo‑1,2‑dihydroquinoline‑containing c‑Met inhibitors were designed and evaluated, with the most potent compounds (1h and 1n) achieving IC50 values of 0.6 nM and 0.7 nM respectively; compound 1a exhibited superior cell proliferation inhibition compared to the clinical candidate BMS‑777607 [1]. The 6‑bromo substitution present in the target compound provides a synthetic handle for introducing diverse aryl/heteroaryl groups at C‑6 via Suzuki–Miyaura coupling, directly accessing the substitution patterns associated with sub‑nanomolar potency in this chemotype.

c-Met kinase cancer 2-oxo-1,2-dihydroquinoline kinase inhibitor SAR

6‑Bromo‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylate Derivatives Show Antioxidant Activity by DPPH, FRAP, and β‑Carotene Bleaching Assays

A series of 2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylate derivatives (3a–3c) were evaluated for antioxidant activity. Compound 3b exhibited the highest antioxidant capacity across DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and β‑carotene kinetic blanching assays [1]. Although the exact ethyl 6‑bromo derivative was not the test article, the study establishes that the 2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylate core—shared by the target compound—supports intrinsic radical‑scavenging activity that can be tuned by peripheral substitution [1].

antioxidant DPPH FRAP quinoline-4-carboxylate

Highest‑Impact Procurement Scenarios for Ethyl 6‑Bromo‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Late‑Stage Diversification of c‑Met Kinase and HIV‑1 Integrase ALLINI Lead Series

The 6‑bromo handle permits Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling to generate C‑6‑arylated/aminated analogs. In the c‑Met series, such modifications have yielded inhibitors with IC50 values as low as 0.6 nM [1]. For HIV‑1 ALLINI programmes, the differential sensitivity of 6‑Br vs. 8‑Br regioisomers to the A128T resistance mutation [2] makes this compound an essential probe for mapping allosteric site interactions.

Chemical Biology: Esterase‑Activated Prodrug for ABCB1‑Mediated Multidrug Resistance Reversal Studies

The ethyl ester serves as a cell‑permeable precursor to the 6‑bromo‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic acid, which has demonstrated a fluorescence activity ratio (FAR) of 250.13 at 20 µM in ABCB1‑overexpressing mouse T‑lymphoma cells—approximately 30‑fold greater than the verapamil reference (FAR = 8.34) [3]. This application scenario is directly supported by class‑level evidence linking the acid congener to potent ABCB1 modulation.

Materials Science: Controlled‑Release Corrosion Inhibitor Formulation Precursor

The carboxylic acid congener P2 is a validated mixed‑type corrosion inhibitor for mild steel in 1 M HCl with efficiency exceeding conventional organic inhibitors [4]. The ethyl ester variant offers the advantage of controlled hydrolysis to release the active inhibitor species, enabling its incorporation into smart coatings or acid‑pickling formulations where burst release must be avoided.

Fragment‑Based Drug Discovery: Halogen‑Enriched 2‑Quinolone Scaffold for Screening Library Assembly

With a molecular weight of 296.12 Da, the compound falls within fragment space. The bromine atom provides anomalous scattering for X‑ray crystallographic phasing and a heavy atom for STD‑NMR binding epitope mapping, while the 2‑oxo‑1,2‑dihydroquinoline core has been validated for antioxidant activity and kinase inhibition [5][1]. This combination of structural features makes it an information‑rich fragment for biophysical screening cascades.

Quote Request

Request a Quote for Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.